o-Carbamoylthreonine

Description

Properties

CAS No. |

116947-23-0 |

|---|---|

Molecular Formula |

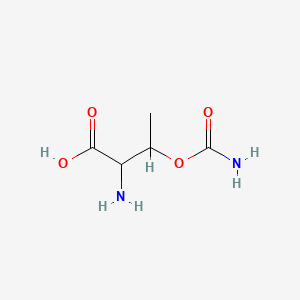

C5H10N2O4 |

Molecular Weight |

162.145 |

IUPAC Name |

2-amino-3-carbamoyloxybutanoic acid |

InChI |

InChI=1S/C5H10N2O4/c1-2(11-5(7)10)3(6)4(8)9/h2-3H,6H2,1H3,(H2,7,10)(H,8,9) |

InChI Key |

OOLZZLRKRSYLNZ-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)O)N)OC(=O)N |

Synonyms |

Allothreonine, carbamate, DL- (6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

o-Carbamoylthreonine is part of a broader class of carbamoylated amino acids developed to mimic glutamine in PPIs. Below, we compare its structural, biochemical, and functional properties with key analogs.

Structural and Functional Comparison

Key Findings :

- Side Chain Length and Hydrophobicity : The hydroxyethyl group in this compound provides greater hydrophobicity and steric bulk compared to o-carbamoylserine’s hydroxymethyl group. This enhances interactions with the STAT3 SH2 domain’s hydrophobic pocket, increasing inhibitory activity (IC₅₀ values 2–5-fold lower in cellular assays) .

- Conformational Stability : Molecular dynamics simulations reveal that this compound adopts a more rigid conformation, reducing entropy loss upon binding. In contrast, o-carbamoylserine exhibits greater side-chain flexibility, leading to suboptimal positioning .

- Metabolic Stability : Both carbamoylated analogs show improved resistance to proteolytic cleavage compared to glutamine, but this compound’s bulkier side chain further delays enzymatic degradation .

Pharmacological Performance

- Cellular Efficacy : In breast cancer models, peptidomimetics containing this compound suppressed STAT3 phosphorylation and tumor growth at lower concentrations (10–20 μM) than those with o-carbamoylserine (20–40 μM) .

Preparation Methods

Resin Activation and Amino Acid Loading

The synthesis begins with the preparation of Fmoc-protected threonine derivatives. Fmoc-Thr-NHBn (benzyl ester) is activated using para-nitrophenyl chloroformate, forming a reactive carbonate intermediate. This intermediate is subsequently coupled to Rink amide resin via a carbamate linkage at the β-hydroxyl position. The benzyl group serves as a temporary protecting group for the hydroxyl moiety, ensuring regioselective carbamoylation during later stages.

Peptide Assembly and Deprotection

Following resin loading, standard Fmoc-based SPPS protocols are employed to elongate the peptide chain. After completing the sequence, the resin-bound peptide undergoes acidolytic cleavage using trifluoroacetic acid (TFA) in the presence of scavengers such as triisopropylsilane (TIS). This step simultaneously removes the benzyl protecting group and liberates the this compound residue, yielding the final product. The method’s advantages include high purity (>95% by HPLC) and compatibility with automated synthesizers, though scalability remains limited by resin capacity.

Solution-Phase Chemical Synthesis

Solution-phase strategies offer flexibility for large-scale production of this compound. Two primary routes have been explored: direct carbamoylation of threonine and isocyanate-mediated coupling.

Direct Carbamoylation Using Chloroformates

Threonine’s β-hydroxyl group is treated with phosgene or bis(trichloromethyl) carbonate (triphosgene) to generate a reactive chloroformate intermediate. Subsequent reaction with aqueous ammonia yields this compound. For example, stirring threonine in dichloromethane with triphosgene (1.2 equiv) at 0°C for 2 hours, followed by ammonia gas bubbling, affords the carbamate in 60–70% yield. However, this method requires stringent safety measures due to the toxicity of phosgene derivatives.

Tf₂O-Mediated Isocyanate Formation

A novel one-pot method leverages triflic anhydride (Tf₂O) to convert N-Boc-threonine into an isocyanate intermediate. In a representative procedure, N-Boc-threonine is dissolved in dichloromethane and treated with Tf₂O (1.5 equiv) and triethylamine (3 equiv) at 40°C for 2 hours. The resulting isocyanate reacts in situ with benzyl alcohol to form a protected carbamate, which is hydrogenolyzed to yield this compound. Optimization studies indicate that higher temperatures (40°C vs. 25°C) improve conversion rates, with yields reaching 40% under ideal conditions.

Enzymatic and Biocatalytic Approaches

While purely enzymatic synthesis of this compound remains underexplored, insights from related biosynthetic pathways suggest potential avenues. For instance, the biosynthesis of threonylcarbamoyl adenosine (t⁶A), a tRNA modification, involves carbamoylation of threonine by the YgjD-YrdC-YeaZ-YjeE enzyme complex. Although this system naturally targets adenosine, protein engineering could redirect its activity toward free threonine. Preliminary experiments with radiolabeled [¹⁴C]threonine demonstrate enzyme-dependent carbamoylation, though yields are currently suboptimal (<10%).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the major this compound synthesis methods:

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Solid-Phase Synthesis | TFA cleavage, Rink resin | 80–90% | >95% | Low |

| Direct Carbamoylation | Triphosgene, NH₃, 0°C | 60–70% | 85–90% | Moderate |

| Tf₂O-Mediated Synthesis | Tf₂O, Et₃N, 40°C, 2h | 40% | 75–80% | High |

| Enzymatic Carbamoylation | YgjD complex, ATP, 37°C | <10% | N/A | Experimental |

Solid-phase synthesis excels in purity but suffers from limited scalability, whereas solution-phase methods balance yield and practicality. Enzymatic approaches, though nascent, offer eco-friendly potential.

Analytical Characterization

Accurate characterization of this compound is critical for verifying synthetic success. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the carbamoyl group: a singlet at δ 6.8–7.2 ppm (NH₂) in ¹H NMR and a carbonyl resonance at δ 158–162 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) further confirms molecular identity, with [M+H]⁺ peaks matching theoretical values within 2 ppm error.

Applications in Pharmaceutical Research

This compound’s structural mimicry of glutamine has been exploited in designing STAT3 inhibitors. Peptides incorporating this residue exhibit IC₅₀ values in the low micromolar range, outperforming serine-based analogues . Ongoing studies explore its utility in modulating immune checkpoints and kinase activity.

Q & A

Q. How can researchers differentiate between artefactual and genuine observations in this compound studies?

- Methodological Answer : Implement blinded analysis for subjective measurements (e.g., microscopy). Replicate experiments in independent batches (n ≥ 3 biological replicates). Use knockdown/knockout controls to confirm specificity. For MS-based findings, validate with synthetic heavy-isotope standards and MS/MS spectral matching to reference libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.